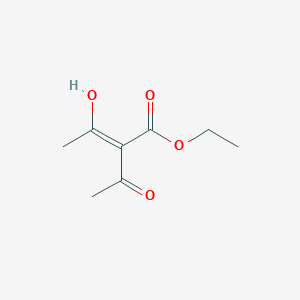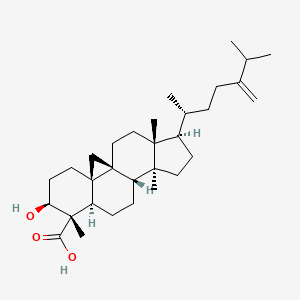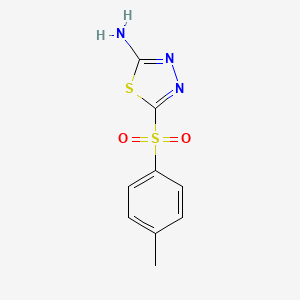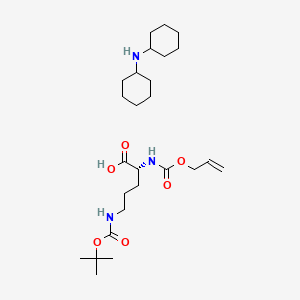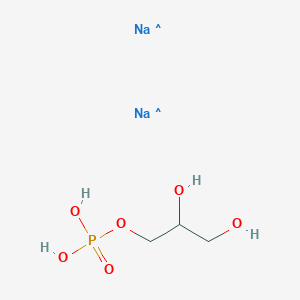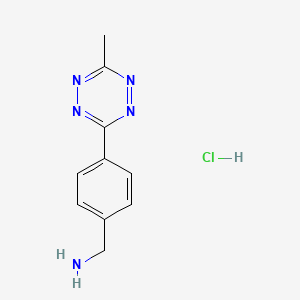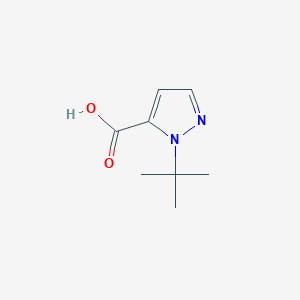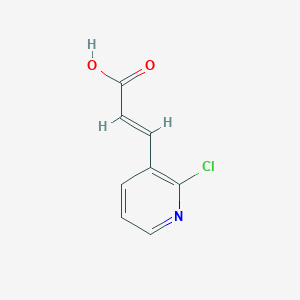
3-(2-Chloropyridin-3-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloropyridin-3-yl)acrylic acid is an organic compound with the molecular formula C8H6ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a chlorine atom at the second position of the pyridine ring and an acrylic acid moiety at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-3-yl)acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:
Reagents: 2-chloro-3-pyridinecarboxaldehyde, malonic acid, base (e.g., sodium hydroxide)
Solvent: Ethanol or water
Temperature: Reflux conditions
Reaction Time: Several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
化学反応の分析
Types of Reactions
3-(2-Chloropyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-(2-Chloropyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(2-Chloropyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 3-(2-Bromopyridin-3-yl)acrylic acid
- 3-(2-Fluoropyridin-3-yl)acrylic acid
- 3-(2-Iodopyridin-3-yl)acrylic acid
Comparison
Compared to its analogs, 3-(2-Chloropyridin-3-yl)acrylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential therapeutic properties may differ from those of its halogenated analogs, providing unique opportunities for drug development.
特性
CAS番号 |
118419-93-5 |
|---|---|
分子式 |
C8H6ClNO2 |
分子量 |
183.59 g/mol |
IUPAC名 |
3-(2-chloropyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6ClNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H,11,12) |
InChIキー |
PJLXTJJEXKSZAF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)Cl)C=CC(=O)O |
正規SMILES |
C1=CC(=C(N=C1)Cl)C=CC(=O)O |
同義語 |
3-(2-CHLORO-3-PYRIDYL)ACRYLIC ACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)
